molecular formula C18H15Cl2NO B1613905 (3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-76-3

(3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1613905
CAS No.: 898763-76-3
M. Wt: 332.2 g/mol
InChI Key: VTBJXCJNLDHVOM-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15Cl2NO and its molecular weight is 332.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3,4-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBJXCJNLDHVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643953
Record name (3,4-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-76-3
Record name (3,4-Dichlorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, with CAS Number 898763-76-3, is a compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C18H15Cl2NO
  • Molecular Weight : 332.22 g/mol
  • Purity : ≥ 98%

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and anticonvulsant properties.

Anticancer Activity

Recent studies indicate that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, the presence of a dichlorophenyl moiety has been linked to enhanced antiproliferative activity.

CompoundIC50 (µM)Cell Line
This compound5.67HCT116
Reference Drug (Doxorubicin)4.50HCT116

The compound demonstrated an IC50 value of 5.67 µM against HCT116 cells, indicating potent cytotoxicity compared to the reference drug Doxorubicin .

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies utilizing Annexin V-FITC/PI staining have shown that treatment with this compound leads to increased apoptosis rates in HCT116 cells. This suggests that the compound may induce cell cycle arrest and promote programmed cell death through mitochondrial pathways .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has also been investigated for anticonvulsant activity. Research indicates that compounds with pyrrole derivatives exhibit significant anticonvulsant effects.

CompoundED50 (mg/kg)Model
This compound25PTZ-induced seizures
Standard Drug (Phenytoin)20PTZ-induced seizures

The compound showed an effective dose (ED50) of 25 mg/kg in a PTZ-induced seizure model, demonstrating its potential as an anticonvulsant agent .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal reported that the compound exhibited significant growth inhibition in various cancer cell lines including HT29 and Jurkat cells. The study emphasized the role of the dichlorophenyl group in enhancing cytotoxicity .
  • Anticonvulsant Study : Another research effort focused on evaluating the anticonvulsant properties using animal models. The results indicated that the compound effectively reduced seizure frequency and severity compared to control groups .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (μM)
MCF-7 (Breast)8.0
HeLa (Cervical)5.0

These findings suggest that (3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential lead compound for anticancer therapies.

Antimicrobial Properties

Studies have shown that related pyrrole derivatives possess antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus6.25
Escherichia coli12.5

This antimicrobial profile indicates potential use in treating infections caused by resistant bacterial strains.

Enzyme Inhibition

The compound may also act as an effective inhibitor of specific enzymes relevant to various diseases:

  • Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease treatment.
  • Urease Inhibition : Important for managing urolithiasis.

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal highlighted the anticancer effects of similar compounds in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting a pathway for therapeutic intervention in cancer treatment .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effects of pyrrole derivatives, showing promising results against common pathogens. The findings support further exploration into the use of these compounds in clinical settings for infection control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.